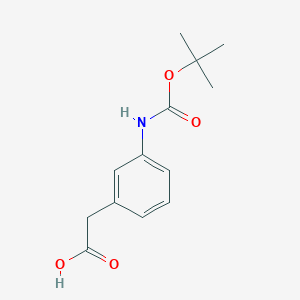

N-Boc-3-aminophenylacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives of N-Boc-3-aminophenylacetic Acid involves multiple steps, including esterification, oxidation, and protection of amino groups. Plaue and Heissler (1987) described a novel preparation method yielding 4-(BOC-aminoacyloxymethyl)phenylacetic acids with overall yields ranging from 58 to 69% (Plaue & Heissler, 1987). This method showcases the versatility of Boc-protected amino acids in peptide synthesis.

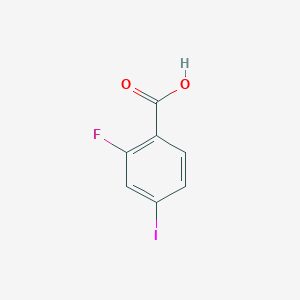

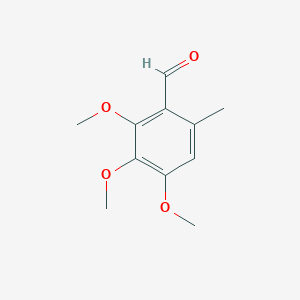

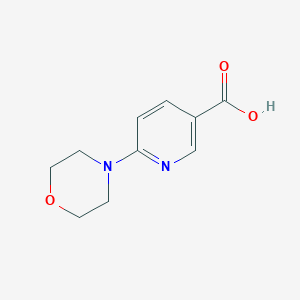

Molecular Structure Analysis

The molecular structure of this compound features a tert-butoxycarbonyl (Boc) group attached to an amine, which is positioned para to a carboxylic acid on the phenyl ring. This arrangement is pivotal for its reactivity and application in peptide synthesis. The Boc group serves as a temporary protector of the amine, easily removed under mild acidic conditions, facilitating subsequent synthetic modifications.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, notably with its amine and carboxylic acid functionalities. Heydari et al. (2007) demonstrated the efficient N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, highlighting the compound's versatility in forming N-Boc derivatives under environmentally benign conditions (Heydari et al., 2007).

Scientific Research Applications

Photocatalysis and Material Science

One notable area of research involves the exploration of photocatalytic properties of materials like (BiO)2CO3 (BOC) for applications in environmental remediation, energy conversion, and healthcare. BOC, as an Aurivillius-related oxide, showcases potential in photocatalysis, which is pivotal for degrading pollutants and splitting water to generate hydrogen. The research underscores modification strategies to enhance BOC's visible light absorption and photocatalytic efficiency, which are crucial for its application in green chemistry and sustainable technologies (Ni, Sun, Zhang, & Dong, 2016).

Biodegradation and Environmental Biochemistry

Another significant area of research is the biodegradation of aromatic compounds by microorganisms such as Escherichia coli. This study provides insight into the genetic and biochemical pathways that enable E. coli to utilize aromatic compounds as carbon and energy sources. Understanding these pathways is essential for environmental biotechnology applications, including bioremediation of contaminated sites and the development of bio-based production processes for chemicals and fuels (Díaz, Ferrández, Prieto, & García, 2001).

Advanced Materials for Biosensing

The development of advanced materials for biosensing applications is also a prominent area of research. Studies have focused on creating sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids and other biomolecules. These developments have significant implications for medical diagnostics, environmental monitoring, and food safety, demonstrating the versatile applications of chemical compounds in creating responsive and selective detection systems (Dinu & Apetrei, 2022).

Pharmacological Applications

Explorations into the pharmacological applications of compounds like N-acetylcysteine (NAC) in psychiatry highlight the therapeutic potential of chemical compounds in treating psychiatric disorders. The research sheds light on how NAC, through its modulation of glutamatergic, neurotropic, and inflammatory pathways, shows promise in treating addiction, compulsive disorders, and mood disorders. This illustrates the broader scope of chemical compounds in contributing to novel therapeutic approaches for complex health conditions (Dean, Giorlando, & Berk, 2011).

Safety and Hazards

Future Directions

While the specific future directions for N-Boc-3-aminophenylacetic Acid are not mentioned in the retrieved documents, it’s worth noting that therapeutic peptides, which often involve the use of Boc-protected amino acids, are a hot topic in pharmaceutical research . Future studies should consider the unique properties and potential applications of this compound in this context .

properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLDALVJLSFYMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375440 |

Source

|

| Record name | N-Boc-3-aminophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123036-51-1 |

Source

|

| Record name | N-Boc-3-aminophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)